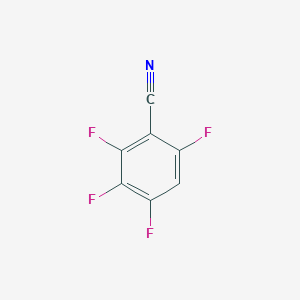

2,3,4,6-Tetrafluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrafluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDUWNUFQUWNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69173-96-2 | |

| Record name | 2,3,4,6-tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluorobenzonitrile and Its Precursors

Classical Multistep Synthesis from Fluorinated Benzoic Acids

A well-established and industrially relevant route to 2,3,5,6-tetrafluorobenzonitrile (B1580738) begins with 2,3,5,6-tetrafluorobenzoic acid. This classical approach involves a three-step reaction sequence: conversion of the carboxylic acid to an acyl chloride, subsequent amidation to a benzamide, and finally, dehydration to the target nitrile. rsc.org This method is valued for its use of readily available starting materials and relatively mild reaction conditions. rsc.org

Conversion of 2,3,5,6-Tetrafluorobenzoic Acid to Acyl Chloride

The initial step in the classical synthesis is the activation of the carboxylic acid group by converting it into the more reactive acyl chloride. This transformation is typically accomplished using a variety of chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). mdpi.comchemsrc.com

The reaction with thionyl chloride is frequently employed, often with a catalytic amount of an organic amide like N,N-dimethylformamide (DMF) to facilitate the reaction. rsc.orgorganic-chemistry.org The process involves heating the benzoic acid with an excess of thionyl chloride. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting 2,3,5,6-tetrafluorobenzoyl chloride. mdpi.com

| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Thionyl Chloride | DMF | Chlorobenzene | 90 | ~95 |

| Thionyl Chloride | - | Toluene | 80 | 98.5 |

This table presents representative data for the conversion of 2,3,5,6-tetrafluorobenzoic acid to its acyl chloride.

Amidation of Acyl Chlorides to Form 2,3,5,6-Tetrafluorobenzamide

Once the acyl chloride is formed, it is readily converted to 2,3,5,6-tetrafluorobenzamide. This is achieved through a nucleophilic acyl substitution reaction with an ammonia (B1221849) source. Typically, the acyl chloride is treated with aqueous ammonia or ammonia gas dissolved in a suitable solvent. rsc.org The reaction is generally rapid and proceeds at low to ambient temperatures. The high reactivity of the acyl chloride ensures a high conversion to the corresponding primary amide. rsc.org

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2,3,5,6-Tetrafluorobenzoyl Chloride | Aqueous Ammonia | Toluene | 20-30 | 97.2 |

This table shows a typical amidation reaction to produce 2,3,5,6-tetrafluorobenzamide.

Dehydration of Amides to Yield 2,3,5,6-Tetrafluorobenzonitrile

The final step in this classical sequence is the dehydration of the 2,3,5,6-tetrafluorobenzamide to yield the target nitrile. This transformation involves the removal of a molecule of water from the primary amide group. A variety of dehydrating agents can be used, with thionyl chloride being a common choice. rsc.org The reaction involves heating the amide with the dehydrating agent in an appropriate solvent, such as chlorobenzene. Following the reaction, the product is typically isolated through crystallization. rsc.org

| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |

| 2,3,5,6-Tetrafluorobenzamide | Thionyl Chloride | Chlorobenzene | 95 | 68 |

This table illustrates the conditions for the dehydration step to form 2,3,5,6-tetrafluorobenzonitrile.

Modern and Catalytic Synthetic Approaches

In addition to the classical multistep synthesis, modern methods focusing on catalytic efficiency and atom economy have been developed. These include the reductive decyanation of dinitriles and the selective defluorination of more highly fluorinated precursors.

Hydrodecyanation Reactions of Fluorinated Dicyanobenzenes

Hydrodecyanation is a reaction that involves the replacement of a cyano group with a hydrogen atom. nih.gov In principle, the selective partial hydrodecyanation of a fluorinated dicyanobenzene, such as 2,3,5,6-tetrafluoroterephthalonitrile, could provide a direct route to 2,3,5,6-tetrafluorobenzonitrile. This transformation would require a reducing agent capable of cleaving one C-CN bond while leaving the second intact.

Various methods for the reductive decyanation of aryl nitriles have been reported, utilizing reagents such as dissolving metals (e.g., sodium in liquid ammonia), metal hydrides, and transition-metal catalysts. organic-chemistry.orgnih.govpsu.edu For instance, nickel-catalyzed protocols have been developed for the reductive decyanation of aromatic nitriles using ethanol (B145695) as a reductant. rsc.org However, achieving selective mono-decyanation on a symmetrical, electron-deficient substrate like 2,3,5,6-tetrafluoroterephthalonitrile is challenging. Specific, high-yield catalytic methods for the direct conversion of 2,3,5,6-tetrafluoroterephthalonitrile to 2,3,5,6-tetrafluorobenzonitrile via hydrodecyanation are not extensively documented in the reviewed literature.

Catalytic Transfer Hydrogenative Defluorination from Pentafluorobenzonitrile

A highly efficient and regioselective modern approach to 2,3,5,6-tetrafluorobenzonitrile is the catalytic transfer hydrogenative defluorination of pentafluorobenzonitrile. nih.gov This method utilizes a bifunctional iridium catalyst and a hydrogen donor, such as potassium formate (B1220265) (HCOOK), to selectively replace the fluorine atom at the para position of the starting material with a hydrogen atom. nih.gov

The reaction proceeds under mild conditions, and the high regioselectivity is attributed to a nucleophilic aromatic substitution mechanism, where the C-F bond at the para-position is most susceptible to attack. nih.gov This method offers a quantitative yield of the desired product with minimal formation of successively defluorinated byproducts when the reaction conditions are carefully controlled. nih.gov

| Substrate | Catalyst | Hydride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pentafluorobenzonitrile | Azairidacycle Complex | HCOOK | 1,2-Dimethoxyethane / Water | 30 | 1 | Quantitative |

This table summarizes the conditions for the highly selective catalytic transfer hydrogenative defluorination of pentafluorobenzonitrile. nih.gov

Reaction Chemistry and Mechanistic Investigations of 2,3,5,6 Tetrafluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of four electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitrile group makes the benzene (B151609) ring of 2,3,4,6-Tetrafluorobenzonitrile highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reaction is a cornerstone of polyfluoroarene chemistry, allowing for the introduction of a wide array of functional groups.

Regioselective Substitution of Fluorine Atoms by Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

In SNAr reactions of polyfluoroarenes, the substitution of a fluorine atom is directed by the electronic influence of the ring substituents. The nitrile group (-CN) is a strong electron-withdrawing group and activates the ortho and para positions for nucleophilic attack. In this compound, this corresponds to the fluorine atoms at the C2, C6 (ortho), and C4 (para) positions.

The general order of reactivity for nucleophilic substitution is para > ortho > meta relative to the most strongly activating group. This selectivity is due to the ability of the electron-withdrawing group to stabilize the negative charge of the reaction intermediate (the Meisenheimer complex) through resonance, which is only possible when the nucleophile attacks the ortho or para positions. masterorganicchemistry.com

Therefore, for this compound, nucleophilic attack is strongly favored at the C4 position, leading to the substitution of the para-fluorine atom. Reactions with various nucleophiles such as amines, thiols, and alkoxides are expected to yield the corresponding 4-substituted-2,3,6-trifluorobenzonitrile derivatives as the major product.

Table 1: Predicted Regioselectivity of SNAr Reactions for this compound

| Position of Fluorine | Relation to Nitrile Group | Predicted Reactivity |

|---|---|---|

| C4 | para | Highest |

| C2, C6 | ortho | Moderate |

Mechanistic Pathways of SNAr in Polyfluoroarenes: Evidence for Tetrahedral Intermediates

The SNAr reaction does not follow a concerted SN2 pathway. wikipedia.org Instead, it proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a fluorine atom in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion. This intermediate, known as a Meisenheimer complex, features a carbon atom that has been rehybridized from sp2 to sp3, resulting in a tetrahedral geometry at the point of attack. wikipedia.orgmasterorganicchemistry.com This initial addition is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq

Elimination Step: The aromaticity of the ring is restored in a fast step where the leaving group (fluoride ion) is expelled, yielding the final substitution product. uomustansiriyah.edu.iq

Reduction Chemistry of the Nitrile Functional Group

The nitrile group of this compound can be selectively reduced to either a primary amine or an aldehyde under specific catalytic conditions.

Hydrogenation to Primary Amine Derivatives

The catalytic hydrogenation of nitriles is a common method for synthesizing primary amines. For fluorinated benzonitriles, this transformation can be achieved using various hydrogenation catalysts. The primary product of the complete reduction of this compound is 2,3,4,6-tetrafluorobenzylamine.

While specific studies on this compound are limited, processes for related isomers involve catalysts such as Raney Nickel or palladium on carbon (Pd/C). scribd.com A key consideration in the hydrogenation of polyfluoroaromatic compounds is the potential for hydrodefluorination (the replacement of a fluorine atom with hydrogen). Careful selection of reaction conditions, such as temperature, pressure, and catalyst, is necessary to achieve high selectivity for the primary amine without significant loss of fluorine atoms. googleapis.com

Table 2: General Conditions for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Raney Nickel | H2 gas, solvent (e.g., alcohol) | Primary Amine |

| Palladium/Carbon (Pd/C) | H2 gas, solvent, often with additives | Primary Amine |

Selective Reduction to Aldehyde Moieties

The partial reduction of the nitrile group to an aldehyde (2,3,4,6-tetrafluorobenzaldehyde) represents a valuable synthetic transformation. This can be accomplished through catalytic hydrogenation under controlled conditions that halt the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde.

Patented processes for other tetrafluorobenzonitrile isomers describe a method using a Raney nickel catalyst in the presence of an acid, such as sulfuric acid, and a solvent like methanol. scribd.comgoogle.com The addition of an acid is effective in promoting the desired reaction and suppressing the formation of amine byproducts. google.com This method allows for the conversion of the cyano group to an aldehyde group with moderate to high yields. scribd.com

Table 3: Example Conditions for Selective Reduction of Nitriles to Aldehydes

| Catalyst System | Solvent | Key Features | Product |

|---|

Organometallic Transformations and Catalysis

The field of organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Polyhalogenated aromatic compounds are often excellent substrates for cross-coupling reactions. While specific examples involving this compound are not widely documented, its structure suggests potential for such transformations.

Given the high reactivity of the C-F bond in the para position (C4) towards nucleophilic attack, it is plausible that this position could also be susceptible to oxidative addition by a low-valent transition metal complex, such as those of palladium or nickel. This would be the initial step in widely used cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Furthermore, the nitrile group itself can react with organometallic reagents like Grignard or organolithium compounds. Such reactions typically lead to the formation of ketones after hydrolysis of the intermediate imine. For example, the reaction of tetrafluoroterephthalonitrile (B158556) with methyl magnesium bromide has been reported to yield 4-methyl-2,3,5,6-tetrafluorobenzonitrile, demonstrating the feasibility of such organometallic additions to related structures. google.comgoogle.com

Reactions Involving Polyfluoroaryl Organozinc Compounds

Polyfluoroaryl organozinc compounds are valuable reagents in organic synthesis, known for their functional group tolerance. The zinc insertion into carbon-halogen or carbon-fluorine bonds of polyfluoroarenes creates nucleophilic reagents capable of forming new carbon-carbon bonds.

Research has demonstrated the synthesis of functionalized 2,3,5,6-tetrafluorobenzonitrile (B1580738) derivatives using organozinc intermediates. For instance, the reaction of an organozinc compound derived from a tetrafluorobenzonitrile precursor with an appropriate electrophile, such as an acyl chloride in the presence of a copper(I) chloride catalyst, yields acylated products. Similarly, reaction with allyl bromide can introduce an allyl group onto the tetrafluorophenyl ring. These reactions highlight the utility of organozinc chemistry in modifying the 2,3,5,6-tetrafluorobenzonitrile scaffold.

Table 1: Synthesis of Functionalized 2,3,5,6-Tetrafluorobenzonitrile Derivatives via Organozinc Reagents

| Precursor Organozinc Reagent | Electrophile | Catalyst | Product |

|---|---|---|---|

| (4-Cyano-2,3,5,6-tetrafluorophenyl)zinc halide | Propionyl chloride | CuCl | 4-Propionyl-2,3,5,6-tetrafluorobenzonitrile |

| (4-Cyano-2,3,5,6-tetrafluorophenyl)zinc halide | Benzoyl chloride | CuCl | 4-Benzoyl-2,3,5,6-tetrafluorobenzonitrile |

| (4-Cyano-2,3,5,6-tetrafluorophenyl)zinc halide | Allyl chloride | CuCl | 4-Allyl-2,3,5,6-tetrafluorobenzonitrile |

Theoretical Mechanistic Studies of Ni(0)/Lewis Acid Catalyzed Carbocyanation Reactions

The activation of the typically inert C–CN bond in nitriles is a significant challenge in organic synthesis. Theoretical and experimental studies have shown that a cooperative system of a Ni(0) catalyst and a Lewis acid can effectively catalyze the carbocyanation of alkynes with 2,3,5,6-tetrafluorobenzonitrile.

Density Functional Theory (DFT) calculations have elucidated the mechanism of this transformation. The most viable catalytic cycle involves three key steps:

Oxidative Addition : The C–CN bond of 2,3,5,6-tetrafluorobenzonitrile adds to the Ni(0) center.

Alkyne Insertion : The alkyne inserts into the newly formed C(aryl)–Ni(II) bond.

Reductive Elimination : The final product is released, regenerating the Ni(0) catalyst.

Crucially, the Lewis acid (e.g., AlMe₃, BPh₃) coordinates to the nitrogen atom of the nitrile group. This interaction is essential for selectively activating the C–CN bond over the stronger C–F and C–H bonds. The Lewis acid enhances the charge transfer from the nickel catalyst's 3d orbital to the σ* + π* antibonding molecular orbitals of the C-CN bond, thereby lowering the activation barrier for its cleavage. Current time information in Bangalore, IN. In contrast, this effect is not observed for C–F or C–H bond activation, ensuring high chemoselectivity. Current time information in Bangalore, IN. Experimental work confirms that Lewis acids like AlMe₃ and BPh₃ significantly improve the efficiency of nickel-catalyzed arylcyanation of alkynes, allowing even electron-rich cyanides to react readily. researchgate.net

Table 2: Effect of Lewis Acids on Ni(0)-Catalyzed Arylcyanation of Alkynes

| Lewis Acid (LA) | Reactivity Enhancement | Key Observation |

|---|---|---|

| BPh₃ | Significant | Yields arylcyanation products in over 90%. researchgate.net |

| AlMe₃ | Significant | Improves efficiency, especially for electron-rich cyanides. researchgate.net |

| AlMe₂Cl | Significant | Effectively promotes the carbocyanation reaction. researchgate.net |

| None | Poor | Electron-rich cyanides exhibit low reactivity. researchgate.net |

Other Significant Reaction Types

Beyond the reactions discussed, 2,3,5,6-tetrafluorobenzonitrile can participate in other important transformations under specific conditions.

Oxidation Reactions under Specific Conditions

While the highly fluorinated benzene ring is generally resistant to oxidation, derivatives of 2,3,5,6-tetrafluorobenzonitrile can be oxidized under forcing conditions. For example, the oxidation of complex cyclopropene (B1174273) structures bearing multiple 4-cyano-2,3,5,6-tetrafluorophenyl groups has been achieved using concentrated nitric acid (99 wt.%) as both the solvent and the oxidizing agent. This process requires careful temperature control (35–45°C) to minimize side reactions and yields specialized products like radialenes. The use of less concentrated nitric acid (65 wt.%) results in a lower yield.

Radical-Initiated Processes in Fluorinated Systems

Radical reactions offer a powerful method for bond formation and functionalization. In fluorinated systems, these processes can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.orguchicago.edu While specific studies on radical-initiated reactions of 2,3,5,6-tetrafluorobenzonitrile are not prevalent, general principles suggest potential transformations. For instance, a tributyltin radical could facilitate a dehalogenation reaction by abstracting a fluorine atom, though this is less common than with other halogens. libretexts.org Alternatively, radical species could add to the nitrile group or the aromatic ring, initiating subsequent cyclization or addition reactions, particularly with electron-poor alkenes or alkynes serving as radical partners. libretexts.org

Horner-Wadsworth-Emmons Olefination in Fluorinated Stilbene (B7821643) Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

In the context of fluorinated systems, the HWE reaction has been successfully employed to synthesize highly functionalized stilbenes. Specifically, (E)-4-(4-bromostyryl)-2,3,5,6-tetrafluorobenzonitrile has been prepared using this method. rsc.orgwiley-vch.de The synthesis involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde (B28382) with the ylide generated from a 4-bromobenzylphosphonate. The electron-withdrawing nature of the tetrafluorophenyl ring makes the aldehyde an excellent electrophile for this transformation. The resulting stilbene product incorporates the intact 2,3,5,6-tetrafluorobenzonitrile moiety, demonstrating the utility of the HWE reaction in constructing complex, electronically distinct molecular architectures. rsc.orgwiley-vch.de

Table 3: Horner-Wadsworth-Emmons Synthesis of a Fluorinated Stilbene

| Aldehyde | Phosphonate Reagent | Base | Product | Stereochemistry |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluorobenzaldehyde | Diethyl (4-bromobenzyl)phosphonate | Strong Base (e.g., NaH, KOtBu) | (E)-4-(4-Bromostyryl)-2,3,5,6-tetrafluorobenzonitrile rsc.orgwiley-vch.de | Predominantly E-isomer wikipedia.org |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Analysis and Crystal Engineering

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing insights into conformation and the non-covalent interactions that dictate crystal packing.

While the specific crystal structure of 2,3,4,6-Tetrafluorobenzonitrile is not widely reported, analysis of related fluorinated aromatic compounds provides a robust framework for understanding its expected solid-state behavior. The molecular conformation is largely defined by the planarity of the benzene (B151609) ring, with the attached fluorine and nitrile groups lying in or very close to the ring plane.

Intermolecular interactions are critical in the crystal engineering of fluorinated benzonitriles. The high fluorine content makes C-H···F and C-H···N interactions significant contributors to the supramolecular architecture. acs.orgfigshare.com These weak hydrogen bonds, along with π-π stacking, play a primary role in the formation of different three-dimensional arrangements in the crystalline framework. figshare.com In crystals of related halogenated dicyanobenzenes, cyano-halogen (C≡N···X) non-bonded contacts are a prominent packing feature, forming sheet-like structures. researchgate.net

Table 1: Common Intermolecular Interactions in Fluorinated Aromatic Crystals

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| C-H···F | A weak hydrogen bond between an aromatic C-H donor and a fluorine acceptor. acs.org | Directs the assembly of molecules into layers or 3D networks. figshare.com |

| C-H···N | A weak hydrogen bond between an aromatic C-H donor and the nitrile nitrogen acceptor. | Contributes to the formation of linear or sheet-like motifs. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Leads to columnar or offset packing arrangements. |

| C≡N···X (Halogen) | An interaction between the nitrogen of the cyano group and a halogen atom. researchgate.net | Can form robust synthons that guide crystal assembly. researchgate.net |

Quinoid distortion refers to the alteration of bond lengths within an aromatic ring, causing it to deviate from perfect hexagonal symmetry and adopt a structure with characteristics of a quinone. This distortion is often associated with changes in the electronic state of the molecule, such as upon photoexcitation or in the formation of charge-transfer complexes.

In donor-acceptor systems, the degree of intramolecular charge transfer (ICT) can lead to a more pronounced quinoidal character in the benzonitrile (B105546) ring, affecting the bond lengths between the carbon atoms. This structural change has a direct impact on the electronic properties of the molecule. A greater degree of quinoid distortion typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. While specific studies on this compound are not available, this principle is fundamental to understanding the structure-property relationships in functional organic materials.

Advanced Spectroscopic Probes for Electronic Structure and Excited-State Dynamics

Spectroscopic techniques are essential for probing the electronic transitions and the fate of excited states in molecules like this compound.

Steady-state fluorescence spectroscopy measures the emission of light from a sample that is under continuous illumination. edinst.com It provides key information, such as the emission wavelength and fluorescence quantum yield (the efficiency of light emission). researchgate.net For fluorinated benzonitrile derivatives, the emission properties are highly sensitive to the substitution pattern and the solvent environment. mdpi.comresearchgate.net

Time-resolved fluorescence spectroscopy uses pulsed light sources to measure the decay of fluorescence over time, typically on the nanosecond or picosecond timescale. edinst.comnih.gov This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. edinst.com This technique is critical for understanding the dynamics of excited-state processes, such as intramolecular charge transfer, intersystem crossing, and non-radiative decay. scirp.org For complex donor-acceptor benzonitrile derivatives, fluorescence decays can be multi-exponential, indicating the presence of multiple excited-state species or conformations. nih.govscirp.org

Table 2: Representative Photophysical Data for a Benzonitrile-Substituted Pyrrole Derivative

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Toluene | 316 nm | 476 nm | 0.85 |

| Dichloromethane | 318 nm | 520 nm | 0.82 |

| Acetonitrile | 316 nm | 545 nm | 0.54 |

(Data is illustrative, based on findings for a 2,3,4,5-tetraphenyl-1H-pyrrole substituted with benzonitrile, showing solvatochromic effects. researchgate.net)

The photophysical properties of organic molecules can change dramatically in the solid state compared to in solution. These changes are directly linked to the way the molecules are arranged in the crystal lattice. In a study of donor-acceptor-donor' fluorinated benzonitrile compounds, it was found that different crystal polymorphs and amorphous phases exhibited distinct emission properties. rsc.org

This phenomenon, where emission characteristics are dependent on the crystalline form, is crucial for applications in organic electronics. Furthermore, some fluorinated benzonitrile derivatives have shown mechanochromic luminescence (MCL), where the emission color changes in response to mechanical stress, such as grinding or shearing. rsc.org This effect is attributed to a stress-induced transition between different crystalline or amorphous phases, each with a unique emission profile. These findings underscore the strong correlation between supramolecular structure and solid-state photophysical behavior. rsc.org

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Complex Derivatives

NMR and IR spectroscopy are workhorse techniques for the structural characterization of newly synthesized organic molecules, including complex derivatives of this compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. For derivatives of this compound, the IR spectrum provides clear signatures for key functional groups. The sharp, intense absorption of the nitrile (C≡N) stretch is easily identifiable, as are the vibrations associated with the aromatic ring and the strong C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation in solution.

¹H NMR: Provides information on the hydrogen atoms in the molecule. For a derivative, it would show the chemical environment of the single aromatic proton on the tetrafluorobenzonitrile ring and any protons on attached substituent groups.

¹³C NMR: Reveals the number and type of carbon atoms. The carbon atoms attached to fluorine exhibit characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: This is particularly valuable for fluorinated compounds. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The chemical shifts are very responsive to the electronic environment, and F-F coupling constants can provide through-bond and through-space information about the relative positions of the fluorine atoms, making it an indispensable tool for confirming the substitution pattern of complex derivatives. nih.gov

Table 3: Typical Spectroscopic Data for a Tetrafluorobenzonitrile Moiety

| Technique | Feature | Typical Range / Value | Information Provided |

|---|---|---|---|

| IR | C≡N Stretch | 2230-2240 cm⁻¹ | Presence of the nitrile group. |

| IR | C-F Stretch | 1100-1400 cm⁻¹ | Presence of strong C-F bonds. |

| ¹H NMR | Aromatic H | δ 7.0-8.0 ppm | Chemical environment of the ring proton. |

| ¹³C NMR | C-CN | δ 110-120 ppm | Chemical shift of the nitrile carbon. |

| ¹³C NMR | C-F | δ 135-165 ppm (with J_CF coupling) | Identification of carbons bonded to fluorine. |

| ¹⁹F NMR | Ar-F | δ -120 to -160 ppm | Precise chemical environment and substitution pattern of fluorine atoms. |

These spectroscopic techniques, when used in concert, provide a comprehensive picture of the molecular structure, enabling researchers to confirm the identity and purity of complex derivatives of this compound. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the properties of aromatic systems like 2,3,4,6-tetrafluorobenzonitrile.

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction energy barriers. For this compound, a key area of investigation is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the four fluorine atoms and the nitrile group activates the aromatic ring towards attack by nucleophiles.

Computational studies can model the reaction pathway of this compound with various nucleophiles. These calculations typically involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates, such as the Meisenheimer complex.

Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactants to the intermediates or products. ims.ac.jp This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. youtube.com

For instance, in a reaction with an alkoxide, DFT can be used to model the stepwise mechanism, calculating the free energy profile for the initial nucleophilic attack, the formation of the intermediate, and the final departure of a fluoride (B91410) ion. The regioselectivity of the substitution can also be predicted by comparing the activation energies for attack at the different carbon atoms bearing a fluorine substituent. Studies on similar activated aromatic fluoro derivatives, such as 2,4,6-trinitrofluorobenzene, have shown that substrate-reactant interactions preceding the substitution process can influence the kinetic behavior, a phenomenon that can be explored in detail using DFT. rsc.org

Calculation of Electronic Properties: Electrostatic Surface Potentials and Dipole Moments

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. DFT is a reliable method for calculating these properties.

Electrostatic Surface Potential (ESP): The ESP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the ESP map would be expected to show regions of negative potential (electron-rich) around the nitrogen atom of the nitrile group and the fluorine atoms, due to their high electronegativity. Conversely, the carbon atoms of the aromatic ring, particularly those bonded to fluorine, would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack. The calculation of ESP is a standard feature in many quantum chemistry software packages and is often used to rationalize the reactivity of molecules. researchgate.netuib.es

| Property | Expected Trend/Value for this compound | Significance |

|---|---|---|

| Electrostatic Potential Minima (around N, F) | Negative | Indicates regions susceptible to electrophilic attack or hydrogen bonding. researchgate.net |

| Electrostatic Potential Maxima (on ring C) | Positive | Highlights sites for nucleophilic attack. researchgate.net |

| Dipole Moment (μ) | Non-zero, significant magnitude | Governs solubility in polar solvents and intermolecular dipole-dipole interactions. libretexts.org |

Molecular Dynamics and Intermolecular Interaction Modeling

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of ensembles of molecules, such as in the liquid or solid state.

Simulation of Intermolecular Interactions in Crystal Lattices and their Influence on Photophysical Phenomena

MD simulations of the crystalline state of this compound can provide a dynamic picture of the molecular packing and intermolecular forces. nih.gov These simulations rely on a force field, which is a set of parameters describing the potential energy of the system as a function of the atomic coordinates.

In the crystal lattice of this compound, several types of intermolecular interactions are expected to be significant:

π-π Stacking: The interaction between the electron clouds of adjacent aromatic rings.

Dipole-Dipole Interactions: Arising from the permanent dipole moment of the molecule.

Halogen Bonding: Non-covalent interactions involving the fluorine atoms.

These interactions dictate the crystal packing arrangement, which in turn has a profound influence on the material's bulk properties, including its photophysical behavior. researchgate.net For example, the degree of π-π stacking and the relative orientation of molecules in the crystal can affect the solid-state fluorescence quantum yield and emission wavelength. scm.com MD simulations can be used to correlate the simulated crystal structure with experimental data from X-ray diffraction. researchgate.net Furthermore, by simulating the system at different temperatures, one can study phenomena such as phase transitions and thermal expansion. mdpi.com

Computational Modeling of Solvation and Interfacial Tension (e.g., COSMO-RS)

The behavior of this compound in solution is of great practical importance. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of solutions. dtic.mil COSMO-RS combines quantum chemical calculations (typically DFT) with statistical thermodynamics to predict properties like:

Solvation Free Energy: The energy change associated with transferring a molecule from the gas phase to a solvent. This is a key indicator of solubility. arxiv.org

Activity Coefficients: These quantities are essential for describing the deviation from ideal behavior in liquid mixtures and are crucial for modeling phase equilibria. scm.com

Partition Coefficients: For example, the octanol-water partition coefficient (logP) is a critical parameter in medicinal chemistry and environmental science.

To apply COSMO-RS to this compound, a DFT calculation is first performed to generate a "σ-profile" for the molecule. ua.pt This profile represents the polarity distribution on the molecular surface. The COSMO-RS methodology then uses these σ-profiles for the solute and solvent molecules to calculate the chemical potential of the solute in the solvent. scm.com This approach allows for the rapid screening of a wide range of solvents to find optimal conditions for reactions or separations involving this compound.

Prediction of Structural Features and Reactivity Trends

Computational methods can be used to predict the geometric structure and reactivity of this compound with a high degree of accuracy. DFT geometry optimizations can provide precise values for bond lengths, bond angles, and dihedral angles. These predicted structural parameters can be compared with experimental data from techniques like X-ray crystallography or microwave spectroscopy to validate the computational model.

| Computational Method | Predicted Property | Insight Gained |

|---|---|---|

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the 3D structure of the molecule. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distribution | Indicates electronic excitation properties and general reactivity. |

| Fukui Function Analysis | Local reactivity indices | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. |

Applications in Advanced Materials Science and Synthetic Chemistry

Polymer and Functional Material Development

The electron-withdrawing nature of the fluorine atoms and the nitrile group in tetrafluorobenzonitrile derivatives makes the aromatic ring susceptible to nucleophilic aromatic substitution. This reactivity is harnessed in polymerization reactions to create robust polymer backbones with desirable characteristics.

Synthesis of Fluorinated Polymers and Copolymers with Tailored Thermal and Chemical Resistances

While direct polymerization studies involving 2,3,4,6-Tetrafluorobenzonitrile are not extensively documented in publicly available literature, the principles of its application can be understood from closely related fluorinated monomers like 2,3,4,5,6-Pentafluorobenzonitrile (PFBN). The synthesis of novel fluorinated poly(ether nitrile)s (PENs) from PFBN proceeds via aromatic nucleophilic substitution reactions. In this process, the highly activated fluorine atoms (typically para to the nitrile group) are displaced by nucleophiles, such as bisphenols, to form ether linkages, creating the polymer chain nii.ac.jp.

The incorporation of the tetrafluorinated phenyl rings into the polymer backbone results in materials with exceptional thermal stability. For instance, PENs derived from PFBN exhibit high decomposition temperatures, with 5% weight loss occurring in the range of 509-562°C nii.ac.jp. This stability is attributed to the high bond energy of the C-F and C-C bonds within the aromatic structure. Similarly, fluorinated phthalonitrile-based polymers demonstrate superior thermal and oxidative stability compared to their non-fluorinated counterparts, making them suitable for high-temperature applications semanticscholar.orgrsc.orgresearchgate.net. The dense network of C-F bonds also provides a formidable barrier against chemical attack, leading to polymers with significant chemical resistance. These polymers can be cast into tough, transparent films, indicating their robust mechanical properties nii.ac.jp.

| Polymer Type | Monomer Precursor | Key Properties | 5% Weight Loss Temp. (°C) | Glass Transition Temp. (°C) |

| Poly(ether nitrile) (PEN) | 2,3,4,5,6-Pentafluorobenzonitrile | Excellent solubility, high thermal stability | 509 - 562 | 142 - 235 |

| Fluorinated Phthalonitrile Polymer | 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]hexafluoropropane | High char yield, excellent oxidative stability | >500 | >350 |

Application in Specialty Coatings and High-Performance Polymeric Materials

The inherent properties of fluorinated polymers, such as those derived from tetrafluorobenzonitrile precursors, make them ideal for demanding applications. Their low surface energy, resistance to wear and aging, and poor wettability are highly advantageous for creating specialty coatings fluorine1.ru. For example, amphiphilic block copolymers synthesized from fluorinated styrenes have been successfully used in marine coatings to prevent the growth of algae and shells fluorine1.ru.

The combination of thermal stability, chemical inertness, and mechanical strength makes these polymers suitable for high-performance materials in the aerospace and marine industries researchgate.net. Their ability to withstand harsh environments, including high temperatures and corrosive chemicals, allows for their use in structural components, films, and protective layers where conventional polymers would fail.

Optoelectronic Materials and Devices

In the realm of optoelectronics, the strong electron-accepting character of the tetrafluorobenzonitrile moiety is a key feature. It is widely employed as a core component in the design of molecules for organic light-emitting diodes (OLEDs), particularly for emitters that function via Thermally Activated Delayed Fluorescence (TADF).

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters are a class of purely organic molecules that can achieve up to 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The key to TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). To achieve this, TADF molecules are often designed with a donor-acceptor (D-A) architecture.

The this compound unit, and more commonly its isomer 2,3,5,6-tetrafluorobenzonitrile (B1580738), serves as a potent acceptor moiety. When chemically linked to an electron-donating group (such as carbazole, phenoxazine, or phenothiazine), a charge-transfer excited state is formed where the Highest Occupied Molecular Orbital (HOMO) is localized on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the acceptor cnr.itchemrxiv.orgrsc.orgnih.gov. This spatial separation of the frontier orbitals minimizes their overlap, which in turn reduces the exchange energy and leads to the required small ΔEST rsc.org. The synthesis typically involves nucleophilic substitution or coupling reactions to connect the donor and acceptor fragments.

Investigation of Crystallization-Induced Emission (CIE) and Aggregation-Induced Delayed Fluorescence (AIDF) Mechanisms

Many D-A molecules are highly emissive in dilute solutions but suffer from quenching in the solid state due to aggregation. However, molecules incorporating a tetrafluorobenzonitrile acceptor can exhibit the opposite and more desirable phenomena of Crystallization-Induced Emission (CIE) and Aggregation-Induced Delayed Fluorescence (AIDF) rsc.orgnih.govresearchgate.net.

A notable example involves a molecule, Pht-BzN, composed of a phenothiazine donor and a 2,3,5,6-tetrafluorobenzonitrile acceptor. This molecule is virtually non-emissive in solution but becomes a strong TADF emitter in its crystalline state cnr.itchemrxiv.org. Computational studies reveal that in solution, the molecule can relax into a perfectly orthogonal D-A orientation in the excited state, which has near-zero oscillator strength, preventing light emission. In the crystal, intermolecular interactions lock the molecule into a more planar geometry. This rigidification blocks the non-radiative relaxation pathways and enhances the oscillator strength, "turning on" the fluorescence and TADF cnr.itchemrxiv.org. This CIE mechanism is a powerful strategy for developing highly efficient solid-state emitters rsc.org. Similarly, AIDF is observed when the aggregation of molecules restricts intramolecular motions, which reduces non-radiative decay and promotes the delayed fluorescence pathway nih.gov.

Integration into Organic Light-Emitting Diodes (OLEDs) as Active Layers and Dopants

TADF emitters based on tetrafluorobenzonitrile are integrated into OLEDs as the emissive component. They are typically used as a dopant (guest) dispersed within a host material that has good charge-transport properties. The host material transports electrons and holes to the TADF molecules, where they form excitons and subsequently emit light.

| Emitter Type | Host | Max. EQE (%) | Emission Color | CIE Coordinates |

| Benzonitrile-Carbazole | mCP | 21.2 | Sky-Blue | Not Specified |

| Boron-based Benzonitrile (B105546) | - (Nondoped) | 21.4 | Blue | Not Specified |

| Benzonitrile-Acridine | DPEPO | 20.1 | Green | Not Specified |

| Benzonitrile-Carbazole | - (Nondoped) | 21.6 | Blue | (0.16, 0.24) |

| Benzonitrile-Carbazole | PPF | >30 | Deep-Blue | Not Specified |

Building Blocks for Complex Organic Molecules

The strategic placement of fluorine atoms on an aromatic ring dramatically influences the molecule's chemical properties, making polyfluorinated compounds like this compound valuable building blocks in synthetic chemistry. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack, providing a versatile platform for constructing more complex molecular architectures.

Precursor in the Synthesis of Advanced Fluorinated Aromatics and Heterocyclic Scaffolds

Polyfluorinated benzonitriles are key intermediates in the synthesis of a wide array of fluorinated aromatic and heterocyclic compounds. The core of their utility lies in the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group—in this case, a fluoride (B91410) ion—on the aromatic ring. The presence of multiple electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

The general mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion. chemistrysteps.com

This reactivity allows for the systematic replacement of fluorine atoms with a variety of nucleophiles (containing O, N, S, or C), enabling the construction of diverse molecular scaffolds. For instance, reactions with amines, thiols, or alkoxides can be used to introduce new functional groups. While specific studies detailing the use of this compound as a precursor for advanced fluorinated aromatics and heterocycles are not extensively documented in available research, its structural similarity to other polyfluorinated aromatics, such as pentafluoropyridine, suggests its high potential in this area. nih.govresearchgate.net The reactivity of such systems allows for the regioselective synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. rsc.org

Role in the Development of Materials with Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like frequency conversion and optical switching. jhuapl.eduresearchgate.net Organic molecules can exhibit significant NLO properties, which arise from their specific electronic structure. jhuapl.edu The development of these materials often involves "molecular engineering," where the bulk properties of the solid are fine-tuned by making structural modifications to the individual molecules. jhuapl.edu

Key requirements for organic NLO materials often include a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a source of high molecular hyperpolarizability. The introduction of fluorine atoms into organic molecules can enhance certain properties desirable for NLO materials, such as thermal stability and modified electronic characteristics.

However, based on a review of available scientific literature, there are no specific research findings that document the synthesis or application of this compound in the development of materials with non-linear optical properties. While fluorinated aromatic structures are components in some advanced materials, the direct role of this specific isomer in NLO applications has not been established.

Controlled Synthesis of Specific Functionalized Derivatives for Material Applications

The ability to perform controlled, stepwise functionalization is a key advantage of using polyfluorinated precursors like this compound in materials science. The fluorine atoms on the benzonitrile ring are not equally reactive towards nucleophilic substitution. The regioselectivity of the SNAr reaction is governed by the ability of the electron-withdrawing groups (both the other fluorine atoms and the nitrile group) to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

This differential reactivity can be exploited to replace fluorine atoms one at a time under carefully controlled reaction conditions (e.g., choice of nucleophile, solvent, and temperature). This allows for the precise synthesis of mono-, di-, or tri-substituted derivatives. Such control is essential for creating materials with specific, tailored properties. For example, novel fluorinated poly(aryl ether nitrile)s have been synthesized from related compounds like 2,3,4,5,6-pentafluorobenzonitrile through aromatic nucleophilic substitution reactions, yielding polymers with high thermal stability and excellent solubility. nii.ac.jp

While the principles of controlled nucleophilic aromatic substitution are well-established for polyfluoroaromatic compounds, specific examples and detailed research findings on the controlled synthesis of functionalized derivatives from this compound for material applications are not prominently featured in the surveyed literature. Nevertheless, its structure makes it an inherently suitable candidate for such synthetic strategies aimed at developing new functional materials.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of fluorinated organic compounds often involves harsh reaction conditions and the use of hazardous reagents. whiterose.ac.uk A significant future trend is the development of greener synthetic routes for 2,3,4,6-Tetrafluorobenzonitrile and other fluorinated benzonitriles. Research is focusing on methods that reduce waste, energy consumption, and the use of toxic substances. whiterose.ac.ukmdpi.com

One promising approach is the use of ionic liquids as recyclable reaction media and catalysts, which can simplify separation processes and eliminate the need for metal salt catalysts. researchgate.net Another area of exploration is the use of water extracts of agro-waste as a green reaction medium, which can serve multiple roles as a base, solvent, and promoter in nitrile synthesis. mdpi.com These eco-friendly methods aim to make the production of fluorinated benzonitriles more sustainable and economically viable. solvay.com

Table 1: Comparison of Conventional and Green Synthesis Approaches for Benzonitriles

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Solvents | Often uses volatile and toxic organic solvents. | Focuses on benign solvents like water, ionic liquids, or agro-waste extracts. mdpi.com |

| Catalysts | May require heavy metal catalysts. researchgate.net | Employs recyclable catalysts or catalyst-free systems. researchgate.net |

| Byproducts | Can generate significant amounts of hazardous waste. | Aims for minimal and non-toxic byproducts, such as nitrogen. emory.edu |

| Energy Consumption | Often requires high temperatures and long reaction times. | Seeks to use milder reaction conditions and shorter reaction times. |

Exploration of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the carbon-hydrogen (C-H) bonds in polyfluorinated arenes like this compound is a major area of research. whiterose.ac.ukacs.org Developing novel catalytic systems that can precisely target and modify specific C-H bonds opens up new avenues for creating complex molecules with tailored properties. acs.org

Transition-metal catalysis, particularly with metals like rhodium, palladium, and iridium, has shown great promise in directing the functionalization of C-H bonds ortho to fluorine atoms. whiterose.ac.ukacs.org Future research will likely focus on:

Developing more efficient and selective catalysts: This includes designing catalysts that can operate under milder conditions and tolerate a wider range of functional groups. emory.edu

Exploring non-precious metal catalysts: The use of abundant and less expensive metals like cobalt and iron is being investigated as a more sustainable alternative to precious metal catalysts. nih.gov

Bypassing the need for directing groups: The development of catalysts with three-dimensional scaffolds can enable selective C-H functionalization without the need for cumbersome directing groups. emory.edu

Design of Next-Generation Optoelectronic Materials with Enhanced Performance

The electron-withdrawing nature of the fluorine atoms and the nitrile group in this compound makes it an attractive component for optoelectronic materials. rsc.org The incorporation of fluorine atoms into conjugated organic molecules can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org

Future research in this area will focus on designing and synthesizing novel fluorinated benzonitrile (B105546) derivatives for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated compounds can improve the efficiency and stability of OLEDs. rsc.org

Organic Field-Effect Transistors (OFETs): The unique solid-state packing induced by C-H···F interactions can enhance charge carrier mobility. rsc.orgscispace.com

Organic Photovoltaics (OPVs): Tailoring the electronic properties of fluorinated materials can lead to more efficient solar cells.

Recent studies have explored fluorinated benzonitrile compounds exhibiting thermally activated delayed fluorescence (TADF), a property that can significantly enhance the efficiency of OLEDs. acs.org

Integration into Advanced Supramolecular Assemblies and Smart Materials

The ability of fluorine atoms to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes this compound a valuable building block for creating complex supramolecular structures. rsc.orgnih.gov These interactions can direct the self-assembly of molecules into well-defined architectures with emergent properties.

Future research will likely explore the integration of this compound into:

Smart Materials: Materials that respond to external stimuli such as light, temperature, or chemical signals.

Crystal Engineering: The design and synthesis of crystalline solids with desired structures and properties.

Liquid Crystals: The fluorine substituents can influence the mesomorphic properties of liquid crystalline materials. alfa-chemistry.com

The study of supramolecular chemistry involving pentafluorosulfanyl (SF5) and tetrafluorosulfanylene (SF4) groups has revealed the importance of F···F and F···H interactions in directing solid-state packing, a principle that can be extended to fluorinated benzonitriles. nih.gov

Computational-Guided Discovery of New Reactivities and Derivatives

Computational chemistry and in silico methods are becoming increasingly powerful tools in chemical research. nih.govbiorxiv.org For this compound, computational studies can provide valuable insights into its reactivity, electronic properties, and potential applications.

Future research will leverage computational approaches to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of new reactions. acs.org

Design Novel Derivatives: In silico screening can be used to design new derivatives with optimized properties for specific applications, such as drug discovery or materials science. nih.govbiorxiv.orgnih.gov

For instance, molecular dynamics simulations can be used to study the interactions of benzonitrile derivatives with biological membranes, providing crucial information for drug design. biorxiv.org

Q & A

Q. How can regioselectivity in electrophilic substitution reactions be predicted for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.